molecular formula C12H13NO2S B13722880 N-Methoxycarbonyl-2-(thianaphthen-3-yl)-ethylamine

N-Methoxycarbonyl-2-(thianaphthen-3-yl)-ethylamine

Cat. No.: B13722880
M. Wt: 235.30 g/mol
InChI Key: YEWUFJSCODLWCY-UHFFFAOYSA-N
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Description

N-Methoxycarbonyl-2-(thianaphthen-3-yl)-ethylamine is an organic compound that features a thianaphthene ring, an ethylamine group, and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxycarbonyl-2-(thianaphthen-3-yl)-ethylamine typically involves the following steps:

    Formation of the Thianaphthene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Ethylamine Group: This step often involves nucleophilic substitution reactions where an amine group is introduced to the thianaphthene ring.

    Addition of the Methoxycarbonyl Group: This can be done through esterification reactions, where a methoxycarbonyl group is added to the amine.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency, optimizing reaction conditions (temperature, pressure, solvents), and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methoxycarbonyl-2-(thianaphthen-3-yl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a carboxylic acid derivative, while reduction might yield an amine or alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Could be used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methoxycarbonyl-2-(thianaphthen-3-yl)-ethylamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-Methoxycarbonyl-2-(thiophen-3-yl)-ethylamine: Similar structure but with a thiophene ring instead of a thianaphthene ring.

    N-Methoxycarbonyl-2-(benzothiophen-3-yl)-ethylamine: Similar structure but with a benzothiophene ring.

Uniqueness

N-Methoxycarbonyl-2-(thianaphthen-3-yl)-ethylamine is unique due to the presence of the thianaphthene ring, which can impart different chemical and physical properties compared to similar compounds with thiophene or benzothiophene rings.

Properties

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

methyl N-[2-(1-benzothiophen-3-yl)ethyl]carbamate

InChI

InChI=1S/C12H13NO2S/c1-15-12(14)13-7-6-9-8-16-11-5-3-2-4-10(9)11/h2-5,8H,6-7H2,1H3,(H,13,14)

InChI Key

YEWUFJSCODLWCY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCCC1=CSC2=CC=CC=C21

Origin of Product

United States

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